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Compound of Interest

Compound Name: N-Methyl omeprazole

Cat. No.: B580350

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of N-Methyl omeprazole
and its parent compound, omeprazole. While omeprazole is a well-characterized proton pump
inhibitor (PPI), publicly available pharmacological data for N-Methyl omeprazole, an impurity
and structural analog, is scarce. This document summarizes the known properties of both
compounds, outlines standard experimental protocols for their comparison, and discusses the
potential implications of N-methylation on biological activity.

Data Presentation: A Head-to-Head Look

A direct quantitative comparison of biological potency is hampered by the lack of published
data for N-Methyl omeprazole. The following tables summarize the available chemical and
physical properties, alongside the established biological activity of omeprazole.

Table 1: Chemical and Physical Properties
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Property Omeprazole N-Methyl Omeprazole

5-methoxy-2-[[(4-methoxy-3,5-  6-Methoxy-2-[[(4-methoxy-3,5-

dimethyl-2- dimethyl-2-

IUPAC Name o _ o _
pyridinylymethyl]sulfinyl]-1H- pyridinyl)methyl]sulfinyl]-1-
benzimidazole methyl-1H-benzimidazole[1]

Molecular Formula C17H19N303S C18H21N303S[1]

Molar Mass 345.42 g/mol 359.44 g/mol [1]

CAS Number 73590-58-6 784143-42-6[1]

Table 2: In Vitro Biological Potency of Omeprazole against H+/K+-ATPase

Assay Conditions ICs0 (UM) Reference
Histamine-induced acid
. 0.16 [2]
formation
Gastric membrane vesicles
o N 2.4 [3]
(acidifying conditions)
H+ K+-ATPase inhibitor 5.8 [2]
Gastric membrane vesicles
30 (3]

(reduced acidification)

Note: ICso values for omeprazole can vary significantly based on the specific experimental
conditions.

Mechanism of Action: A Tale of Two Protons

Omeprazole is a prodrug that requires activation in an acidic environment.[4] The low pH of the
parietal cell canaliculus protonates the pyridine and benzimidazole nitrogens of omeprazole,
triggering a chemical rearrangement to form a reactive sulfenamide intermediate. This
intermediate forms a covalent disulfide bond with cysteine residues on the extracellular domain
of the H+/K+-ATPase (proton pump), leading to its irreversible inhibition.[4]
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N-Methyl omeprazole, possessing a methyl group on one of the benzimidazole nitrogens, can
likely undergo a similar acid-catalyzed activation. The N-methylated benzimidazole ring can still
open under acidic conditions to form a sulfenic acid intermediate, which is the active species
for proton pump inhibition. However, the presence of the methyl group may alter the pKa of the
benzimidazole ring system, potentially affecting the rate and extent of its activation at

physiological pH.

A study on omeprazole analogues as efflux pump inhibitors in Staphylococcus aureus found
that an N-methylated analogue was devoid of activity, suggesting that the N-H proton on the
benzimidazole ring is crucial for that particular biological effect.[5] While this is a different
biological target, it highlights the potential for N-methylation to impact activity.
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Mechanism of Proton Pump Inhibition

Experimental Protocols: A Blueprint for Comparison

To definitively compare the biological potency of N-Methyl omeprazole and omeprazole, a
standardized in vitro H+/K+-ATPase inhibition assay is required.
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Protocol: In Vitro H+/K+-ATPase Inhibition Assay

e Preparation of H+/K+-ATPase Enriched Microsomes:

[¢]

[¢]

[e]

[e]

Obtain gastric mucosal scrapings from a suitable animal model (e.g., sheep).
Homogenize the tissue in an ice-cold homogenization buffer.

Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-
ATPase.

Resuspend the final microsomal pellet in a suitable buffer.

o ATPase Activity Assay:

Pre-incubate the microsomal preparation with varying concentrations of the test
compounds (N-Methyl omeprazole and omeprazole) and a vehicle control for 30 minutes.

Initiate the enzymatic reaction by adding ATP and KCI.
Incubate at 37°C for a defined period (e.g., 30 minutes).
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

Quantify the amount of inorganic phosphate released from ATP hydrolysis, typically using
a colorimetric method such as the malachite green assay.

e Data Analysis:

[¢]

Calculate the percentage of H+/K+-ATPase inhibition for each compound concentration
relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the compound concentration to
generate a dose-response curve.

Determine the ICso value (the concentration of inhibitor that causes 50% inhibition of
enzyme activity) from the dose-response curve using non-linear regression analysis.
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Experimental Workflow: H+/K+-ATPase Inhibition Assay

Prepare H+/K+-ATPase Pre-incubate Microsomes Initiate Reaction Incubate at 37°C. Stop Reaction Measure Inorganic
Enriched Microsomes with Inhibitors. (Add ATP, KCI) P Phosphate Release
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H+/K+-ATPase Inhibition Assay Workflow

Conclusion: A Call for Further Investigation

While N-Methyl omeprazole shares a structural scaffold with the potent proton pump inhibitor
omeprazole, a definitive comparison of their biological potencies is currently not possible due to
a lack of published experimental data for the N-methylated analog. The methylation of the
benzimidazole nitrogen may influence the compound's activation kinetics and, consequently, its
inhibitory activity against the H+/K+-ATPase. To elucidate the structure-activity relationship and
determine the therapeutic potential, if any, of N-Methyl omeprazole, direct comparative studies
employing standardized in vitro and in vivo models are essential. Researchers are encouraged
to utilize the outlined experimental protocols to fill this critical knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Methyl Omeprazole and Omeprazole]. BenchChem, [2025]. [Online PDF]. Available at:
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methyl-omeprazole-to-omeprazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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